

Structural relationship between pholedrine and amphetamine

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An In-depth Technical Guide on the Structural and Pharmacological Relationship Between **Pholedrine** and Amphetamine

Abstract

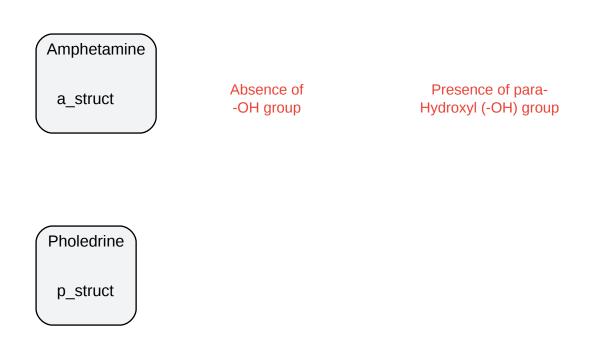
This technical guide provides a detailed examination of the structural and pharmacological relationship between **pholedrine** and amphetamine. Both molecules belong to the phenethylamine class, with amphetamine being a potent central nervous system (CNS) stimulant and **pholedrine** acting primarily as a peripherally-acting sympathomimetic agent. The core structural difference—a hydroxyl group at the para-position of the phenyl ring in **pholedrine**—is responsible for significant alterations in physicochemical properties and pharmacological activity. This document summarizes key chemical and biological data, outlines relevant experimental protocols for synthesis and analysis, and visualizes critical molecular and functional relationships to provide a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Structural Analysis

Amphetamine and **pholedrine** share a common β-phenylethylamine backbone, which is fundamental to their interaction with monoamine systems. Amphetamine, chemically (±)-1-phenylpropan-2-amine, is the parent compound of its structural class.[1] **Pholedrine**, or 4-[2-(methylamino)propyl]phenol, is structurally a hydroxylated and N-methylated derivative of amphetamine, specifically 4-hydroxy-N-methylamphetamine.[2][3]



The primary structural distinction is the presence of a hydroxyl (-OH) group at the para- (4-) position of the aromatic ring in **pholedrine**. This modification is introduced metabolically in humans, where **pholedrine** (p-OHMA) is a major metabolite of methamphetamine, which itself is the N-methylated analog of amphetamine.[4] The addition of this polar hydroxyl group drastically changes the molecule's properties compared to amphetamine and methamphetamine.



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Figure 1: Comparative chemical structures of Amphetamine and **Pholedrine**.

Physicochemical and Pharmacokinetic Properties

The structural difference between amphetamine and **pholedrine** directly impacts their physicochemical characteristics, which in turn governs their pharmacokinetic profiles. The hydroxyl group on **pholedrine** increases its polarity and hydrogen bonding capability, leading to a lower lipid solubility (LogP) compared to amphetamine. This reduced lipophilicity significantly impairs its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.



| Property | Amphetamine | Pholedrine | Reference(s) |
|-----------------------------------|--|---|--------------|
| IUPAC Name | 1-phenylpropan-2- amine | 4-[2- (methylamino)propyl]p henol | [1][3] |
| Molecular Formula | C ₉ H ₁₃ N | C10H15NO | [1][3] |
| Molar Mass (g⋅mol ⁻¹) | 135.21 | 165.23 | [1][3] |
| Predicted LogP | ~1.8 - 2.0 | ~1.12 - 1.7 | [2] |
| Primary Metabolism | Hydroxylation by CYP2D6 | N/A (is a metabolite) | [4] |
| Key Pharmacokinetic Trait | Readily crosses blood-brain barrier | Limited CNS penetration | [4] |

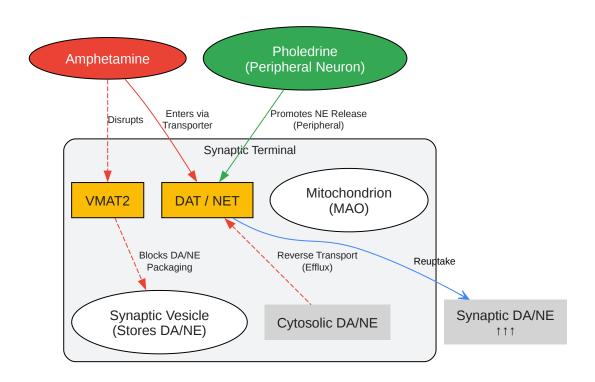
Pharmacological Profile and Mechanism of Action

Both amphetamine and **pholedrine** are sympathomimetic agents, meaning they mimic the effects of stimulating the sympathetic nervous system. However, their mechanisms and sites of action differ significantly due to their structural variations.

Amphetamine is a potent central nervous system stimulant. Its primary mechanism involves acting as a substrate for monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] It is taken up into the presynaptic neuron where it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and norepinephrine.[5] This action, combined with its ability to induce reverse transport (efflux) of these neurotransmitters through DAT and NET, results in a massive increase in synaptic monoamine concentrations.[6][7]

Pholedrine acts as a sympathomimetic agent with effects comparable to ephedrine.[2] Due to its poor ability to cross the blood-brain barrier, its actions are primarily peripheral. It functions as an indirect-acting sympathomimetic by promoting the release of norepinephrine from presynaptic sympathetic neurons.[1] This leads to effects such as vasoconstriction and mydriasis (pupil dilation), the latter being its primary clinical application in diagnosing Horner's syndrome.[3]





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Figure 2: Simplified mechanism of action at a catecholaminergic synapse.

Quantitative Receptor and Transporter Interactions

Direct comparative in vitro binding or functional data for **pholedrine** at monoamine transporters is not widely available in peer-reviewed literature. Amphetamine's activity, however, is well-characterized. It acts as a substrate for both DAT and NET, with a higher affinity for NET.[6] It also interacts with VMAT2 with an affinity similar to endogenous monoamines.



| Target | Ligand | Assay Type | Value (K₁ or IC₅o, nM) | Species | Reference(s |
|--------|-------------------|--------------------------------|---------------------------|---------|-------------|
| DAT | d- Amphetamine | [³H]WIN 35,428 Binding | ~2,700 - 7,000 | Rat | [5] |
| NET | d- Amphetamine | [³H]Nisoxetin e Binding | ~400 - 1,400 | Rat | [5][6] |
| SERT | d- Amphetamine | [³H]Paroxetin e Binding | >10,000 | Rat | [5] |
| VMAT2 | d- Amphetamine | [³H]DA Uptake Inhibition | ~2,000 | Human | |
| DAT | Pholedrine | - | Data Not Available | - | - |
| NET | Pholedrine | - | Data Not Available | - | - |
| VMAT2 | Pholedrine | - | Data Not Available | - | - |

Note: K_i/IC₅₀ values can vary significantly based on experimental conditions (e.g., tissue preparation, radioligand, buffer composition).

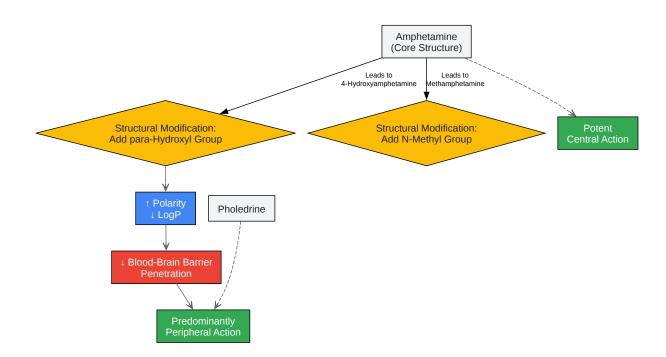
Structure-Activity Relationship (SAR)

The SAR for this pair is straightforward and illustrative of a key principle in neuropharmacology:

- N-Methylation: The N-methyl group on pholedrine (relative to a hypothetical 4-hydroxyamphetamine) generally maintains or slightly modifies activity at adrenergic sites but does not fundamentally alter the core mechanism compared to its primary amine counterpart.
- Para-Hydroxylation: This is the most critical modification. The addition of a polar hydroxyl group at the 4-position of the phenyl ring significantly increases polarity. This change:



- Reduces CNS Penetration: Decreased lipophilicity hinders passage across the blood-brain barrier, localizing the drug's effects primarily to the periphery.
- Alters Receptor Interaction: While specific binding data is scarce, the hydroxyl group can
 form hydrogen bonds, potentially altering the binding mode and affinity for transporter
 proteins compared to the non-polar phenyl ring of amphetamine. This often leads to a
 preference for norepinephrine systems over dopamine systems.
- Creates a Site for Metabolism: The phenyl ring of amphetamine is a primary site for metabolic hydroxylation by CYP2D6 to form active metabolites like 4hydroxyamphetamine. **Pholedrine** already possesses this hydroxyl group.





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Figure 3: Logical flow of structure-activity relationships.

Experimental Protocols Synthesis Protocol: Amphetamine via Leuckart Reaction

This protocol describes a common clandestine method for amphetamine synthesis. Warning: This procedure is for informational purposes only. The synthesis of amphetamine is illegal in many jurisdictions and should only be performed by licensed professionals in a controlled laboratory setting.

Objective: To synthesize amphetamine from phenyl-2-propanone (P2P).

Materials:

- Phenyl-2-propanone (P2P, benzylmethylketone)
- Formamide (or ammonium formate and formic acid)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH) solution
- Diethyl ether (or other suitable organic solvent)
- Sulfuric acid (H₂SO₄), concentrated
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

Formylation: Combine P2P and a molar excess of formamide in a round-bottom flask. If using ammonium formate, formic acid is also added. Heat the mixture under reflux for several hours (e.g., 4-6 hours at 160-180°C).[4] This reaction forms the N-formylamphetamine intermediate.



- Hydrolysis: Cool the reaction mixture. Add concentrated HCl and heat under reflux for 2-4 hours to hydrolyze the N-formyl intermediate to the primary amine (amphetamine).
- Basification and Extraction: Cool the acidic solution and carefully basify with a NaOH solution until strongly alkaline (pH > 12). This converts the amphetamine hydrochloride salt to the free base. Transfer the mixture to a separatory funnel and extract the amphetamine free base into an organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.
- Purification (Optional): The amphetamine free base can be purified by steam distillation or vacuum distillation.
- Salt Formation: Combine the organic extracts. While stirring, slowly add a solution of concentrated H₂SO₄ in an appropriate solvent (e.g., isopropanol) to precipitate amphetamine sulfate.
- Isolation: Collect the precipitated amphetamine sulfate by filtration, wash with cold solvent (e.g., ether), and dry.

Assay Protocol: Monoamine Transporter Binding Affinity (Competitive Radioligand Assay)

This protocol outlines a general method for determining the binding affinity (K_i) of a test compound (e.g., amphetamine) for the dopamine transporter (DAT) using rat striatal tissue.

Objective: To determine the K_i of a test compound for DAT by measuring its ability to displace a specific radioligand.

Materials:

- Rat striatal tissue (rich in DAT)
- Radioligand: e.g., [3H]WIN 35,428
- Non-specific binding agent: e.g., 10 μM Cocaine or GBR-12909
- Test compound (Amphetamine) at various concentrations



- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
- · Wash Buffer: Ice-cold Assay Buffer
- Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
- Scintillation fluid
- Homogenizer, centrifuges, 96-well plates, vacuum filtration manifold, scintillation counter.

Procedure:

- Membrane Preparation:
 - Homogenize fresh or frozen rat striatum in ice-cold assay buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
 - Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes.
 - Resuspend the pellet in fresh buffer and repeat the centrifugation to wash the membranes.
 - Resuspend the final pellet in assay buffer and determine the protein concentration (e.g.,
 via Bradford or BCA assay).
- Binding Assay:
 - Set up the assay in a 96-well plate. Each well will have a final volume of 250 μL.
 - Total Binding wells: Add membrane preparation (50-100 μg protein), a fixed concentration of [³H]WIN 35,428 (e.g., 1-2 nM), and assay buffer.
 - Non-specific Binding wells: Add membrane preparation, radioligand, and an excess of the non-specific binding agent (e.g., 10 μM cocaine).
 - \circ Competition wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (amphetamine, typically from 1 nM to 100 μ M).



- Incubate the plate at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.
- Filtration and Washing:
 - Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
 - Quickly wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

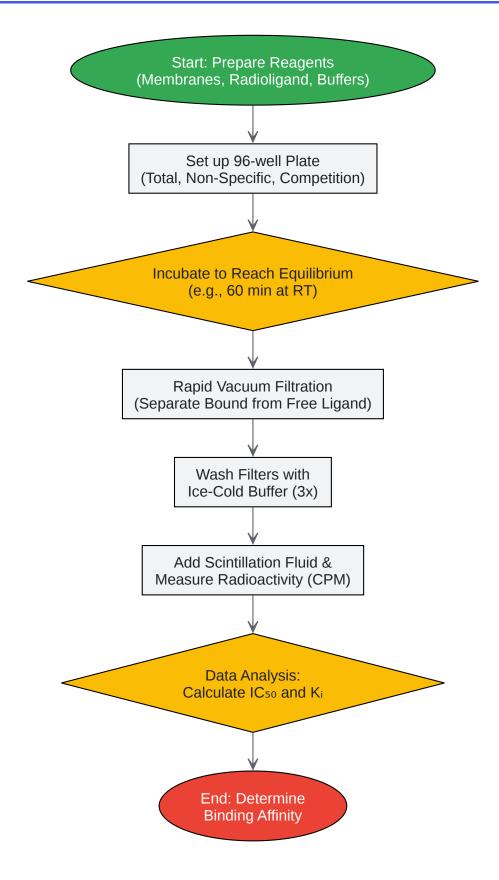
Quantification:

- Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for several hours.
- Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

• Data Analysis:

- Calculate Specific Binding = Total Binding (CPM) Non-specific Binding (CPM).
- Plot the percentage of specific binding against the log concentration of the test compound.
- Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant for the transporter.





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